Synthetic Accessibility: Reported 81% Yield from 6-Chloronicotinonitrile via PBr₃ Bromination
A preparative-scale synthetic route to 6-bromopyridine-3-carbonitrile has been reported with an isolated yield of 81% via bromination of the corresponding 6-chloro precursor using phosphorus tribromide at 145 °C . This high-yielding protocol from a readily available chloropyridine starting material establishes a reliable and scalable procurement pathway compared to alternative methods that may require more expensive or less stable precursors (e.g., direct bromination of nicotinonitrile derivatives that can yield complex regioisomeric mixtures). The yield of 81% serves as a benchmark for evaluating supplier-provided material and for planning multi-step synthetic sequences where cost-effective access to the building block is critical.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 81% yield |
| Comparator Or Baseline | Synthesis from 2-bromopyridine-5-boronic acid (yield ~59%) [1] |
| Quantified Difference | 22 percentage points higher absolute yield |
| Conditions | Reaction of 6-chloronicotinonitrile with PBr₃ at 145 °C for 64 h |
Why This Matters
Higher reported synthetic yield translates to lower cost of goods and improved supply chain reliability for multi-kilogram procurement.
- [1] Labgogo. CAS 139585-70-9 Synthesis Route: from 2-bromopyridine-5-boronic acid, yield ~59%. View Source
